BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE
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Overview
Description
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active orange solid photoinitiator known for its good photoactivity, thermal stability, and low toxicity. It is primarily used for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .
Preparation Methods
The preparation of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE typically involves the reaction of 2,6-difluoroaniline with cyclopentadienyl titanium dichloride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .
Comparison with Similar Compounds
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is unique due to its combination of high photoactivity, thermal stability, and low toxicity. Similar compounds include:
BIS(2,6-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: A similar photoinitiator with slightly different substituents.
BIS(2,4-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: Another photoinitiator with different fluorine substitution patterns.
These compounds share similar properties but may differ in their specific applications and reactivity.
Properties
CAS No. |
125051-32-3 |
---|---|
Molecular Formula |
C30H22F4N2Ti |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |
InChI Key |
QHNPPOBPWLEPMT-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
Canonical SMILES |
C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Origin of Product |
United States |
Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?
A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.
Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?
A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].
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